tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate
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Overview
Description
“tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H22FN3O4 . It has an average mass of 339.362 Da and a monoisotopic mass of 339.159424 Da . It is available for purchase for research purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” is defined by its molecular formula, C16H22FN3O4 . Unfortunately, specific details about the arrangement of these atoms (i.e., the compound’s 3D structure) are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate” are not detailed in the search results. The molecular formula (C16H22FN3O4) and mass (339.362 Da) are known , but further details would require additional research.Scientific Research Applications
Graphical Synthetic Routes of Vandetanib
A study by Mi (2015) reviewed existing synthetic routes of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. It was found that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate were used in a multi-step synthesis involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the title compound. This route showcases the compound's relevance in synthesizing complex pharmaceuticals with higher yield and commercial value on an industrial scale (Mi, 2015).
Applications in N-heterocycles Synthesis
Philip et al. (2020) discussed the use of tert-butanesulfinamide in the stereoselective synthesis of N-heterocycles, including piperidines, through sulfinimines. While not the same compound, this research contextually relates to the chemical frameworks involving piperidine structures, highlighting the broader applications of piperidine derivatives in synthesizing structurally diverse and therapeutically significant compounds (Philip et al., 2020).
Nucleophilic Aromatic Substitution
The research by Pietra and Vitali (1972) explored the reactions of piperidine with nitro-aromatic compounds, demonstrating nucleophilic aromatic substitution reactions that yield nitro-piperidinobenzene derivatives. Such reactions are fundamental in organic synthesis, suggesting the relevance of tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate in studying and applying these types of chemical transformations (Pietra & Vitali, 1972).
Synthetic Antioxidants and Environmental Studies
Research on synthetic phenolic antioxidants (SPAs) like tert-butylphenol derivatives has been summarized by Liu and Mabury (2020), reflecting on their environmental occurrence, human exposure, and toxicity. This study contextualizes the environmental and health-related aspects of tert-butyl derivatives, underscoring the importance of understanding the impact of such compounds beyond their direct applications in synthesis and pharmaceuticals (Liu & Mabury, 2020).
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)14-12(17)5-4-6-13(14)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPVZZMXBMNDKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693168 |
Source
|
Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate | |
CAS RN |
1233951-67-1 |
Source
|
Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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